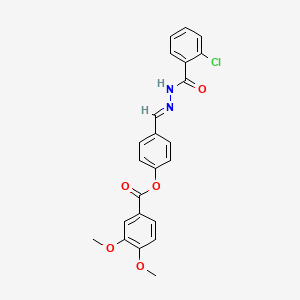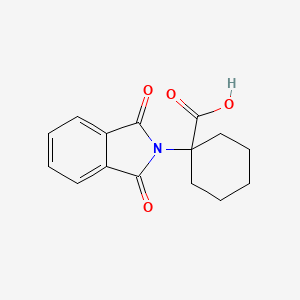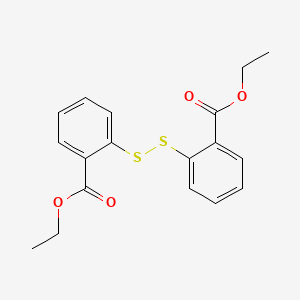![molecular formula C25H33BrN2O B11998114 1H-Benzimidazole, 2-[5-bromo-2-(dodecyloxy)phenyl]- CAS No. 62871-38-9](/img/structure/B11998114.png)
1H-Benzimidazole, 2-[5-bromo-2-(dodecyloxy)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benzimidazole, 2-[5-bromo-2-(dodecyloxy)phenyl]- is a heterocyclic aromatic organic compound It is a derivative of benzimidazole, which is known for its extensive range of therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzimidazole, 2-[5-bromo-2-(dodecyloxy)phenyl]- typically involves the condensation of ortho-phenylenediamine with a substituted benzaldehyde. The reaction is often carried out in the presence of an oxidizing agent such as sodium metabisulphite in a solvent mixture under mild conditions . The reaction yields the desired benzimidazole derivative with high efficiency.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1H-Benzimidazole, 2-[5-bromo-2-(dodecyloxy)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted benzimidazole derivatives.
Scientific Research Applications
1H-Benzimidazole, 2-[5-bromo-2-(dodecyloxy)phenyl]- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole, 2-[5-bromo-2-(dodecyloxy)phenyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
- 5-Bromo-2-(trifluoromethyl)-1H-benzimidazole
- 5-Bromo-2-methyl-1H-benzimidazole
- 5-Bromo-2-chloro-1H-1,3-benzimidazole
Comparison: 1H-Benzimidazole, 2-[5-bromo-2-(dodecyloxy)phenyl]- is unique due to the presence of the dodecyloxy group, which imparts distinct physicochemical properties. This makes it more lipophilic compared to other similar compounds, potentially enhancing its ability to penetrate biological membranes and interact with molecular targets .
Properties
CAS No. |
62871-38-9 |
|---|---|
Molecular Formula |
C25H33BrN2O |
Molecular Weight |
457.4 g/mol |
IUPAC Name |
2-(5-bromo-2-dodecoxyphenyl)-1H-benzimidazole |
InChI |
InChI=1S/C25H33BrN2O/c1-2-3-4-5-6-7-8-9-10-13-18-29-24-17-16-20(26)19-21(24)25-27-22-14-11-12-15-23(22)28-25/h11-12,14-17,19H,2-10,13,18H2,1H3,(H,27,28) |
InChI Key |
FPPJIQODTAUZID-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=C(C=C(C=C1)Br)C2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![ethyl (2E)-2-(1-{4-[(4-chlorobenzyl)oxy]phenyl}ethylidene)hydrazinecarboxylate](/img/structure/B11998055.png)

![Hexanediamide, N,N'-bis[2-(1H-indol-3-yl)ethyl]-](/img/structure/B11998073.png)
![(2S)-2-[[(2S)-2-Azaniumyl-4-methylpentanoyl]amino]propanoate](/img/structure/B11998081.png)
![7,9-Dibromo-5-(3-chlorophenyl)-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11998091.png)
![3,4-dichloro-N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]benzamide](/img/structure/B11998100.png)


![(E)-1-[(Z)-(4-Chlorophenyl)(phenylhydrazono)methyl]-2-phenyldiazene](/img/structure/B11998117.png)

